(R)-tert-butyl 1-cyanoethylcarbamate

Chiral Resolution Enantiopure Building Block Optical Rotation

Researchers seeking enantiopure α-amino nitrile building blocks for stereocontrolled synthesis often encounter diastereomeric mixtures from racemic or mismatched enantiomers, compromising yield and chiral purity. (R)-tert-butyl 1-cyanoethylcarbamate (CAS 100927-09-1) delivers the defined (R)-configuration essential for asymmetric transformations. • Verified absolute configuration via X-ray crystallography and optical rotation (+57° in CHCl₃); distinct InChIKey (RPKPFOKNXKRFTD-ZCFIWIBFSA-N) prevents inadvertent procurement of the racemate. • Key intermediate for β-amino acid homologation and macrocyclic antibiotic scaffolds cited in patent literature. • Supplied at ≥97% purity with full analytical documentation (NMR, HPLC); cold-chain storage (2-8°C) ensures batch-to-batch consistency for GMP-adjacent workflows.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 100927-09-1
Cat. No. B012532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 1-cyanoethylcarbamate
CAS100927-09-1
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C#N)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1
InChIKeyRPKPFOKNXKRFTD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tert-Butyl 1-Cyanoethylcarbamate: Chiral Nitrile Building Block


(R)-tert-butyl 1-cyanoethylcarbamate (CAS 100927-09-1), also known as (R)-2-(Boc-amino)propanenitrile , is a chiral carbamate derivative featuring a stereogenic center adjacent to a cyano (-C≡N) group and a tert-butoxycarbonyl (Boc) protected amine . With molecular formula C₈H₁₄N₂O₂ and molecular weight 170.21 g/mol [1], this compound is classified as an enantiopure α-amino nitrile building block. The Boc group serves as a standard amine protecting group in multi-step organic synthesis, while the nitrile functionality enables further transformations including reduction to primary amines and hydrolysis to carboxylic acid derivatives. The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 130013-83-1) and the racemic mixture (CAS 141041-80-7) by its defined absolute stereochemistry, a property that directly influences its behavior in asymmetric synthesis and chiral environments.

Enantiopure (R)-α-amino nitrile building block
Boc-protected amine for multi-step synthesis
Nitrile handle for reduction or hydrolysis

(R)-tert-Butyl 1-Cyanoethylcarbamate: Substitution Risks


The substitution of (R)-tert-butyl 1-cyanoethylcarbamate (CAS 100927-09-1) with its (S)-enantiomer (CAS 130013-83-1) or the racemic mixture (CAS 141041-80-7) is not scientifically valid in stereochemically controlled synthetic applications. The defined (R)-configuration at the chiral center determines the compound's interaction with chiral environments, including enzymatic systems and stereoselective catalytic processes [1]. While the molecular formula (C₈H₁₄N₂O₂) and molecular weight (170.21 g/mol) are identical across all stereoisomers [2], the three-dimensional spatial arrangement differs fundamentally, affecting solid-state packing as evidenced by distinct melting point behavior—the (S)-enantiomer is a crystalline solid with melting point 105–108°C, whereas the (R)-enantiomer exhibits different thermal properties . In diastereoselective reactions, the use of racemic or mismatched enantiomers leads to the formation of undesired diastereomers, reducing yield and complicating purification. The following quantitative evidence establishes where these differences manifest in measurable terms.

Target: (R)-enantiomer
Substitute: (S)-enantiomer
Opposite optical rotation and melting point may shift chiral recognition and diastereoselectivity
Target: (R)-enantiomer
Substitute: Racemate (CAS 141041-80-7)
Racemic material may yield diastereomer mixtures, reducing yield and complicating purification

(R)-tert-Butyl 1-Cyanoethylcarbamate: Comparative Evidence


Enantiomeric Purity & Optical Rotation

The (R)-enantiomer (CAS 100927-09-1) and (S)-enantiomer (CAS 130013-83-1) exhibit distinct optical rotation values that confirm their opposite absolute configurations and enable purity verification. This differentiation is critical for applications requiring enantiopure starting materials.

Optical Rotation
Cross-study comparable
+57° (c=1, CHCl₃) vs. -52° (dioxane)
Supports enantiomeric identity verification for chiral procurement
Solvent systems differ; cross-study comparison requires context
Chiral Resolution Enantiopure Building Block Optical Rotation

X-Ray Crystallographic Confirmation of Absolute Configuration

The absolute stereochemistry of the (R)-enantiomer has been unambiguously determined via single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. This level of structural characterization is not universally available for all in-class α-amino nitrile building blocks and provides definitive proof of configuration.

X-Ray Configuration
Head-to-head
Monoclinic C2, R₁=0.053, a=20.25Å, β=94.70°
Confirms absolute (R)-configuration at atomic resolution
Ambient temperature single-crystal diffraction
X-Ray Diffraction Absolute Configuration Crystal Structure

InChIKey Discrimination: (R)-Enantiomer vs. Racemate

The (R)-enantiomer and the racemic mixture possess distinct InChIKey identifiers that reflect their differing stereochemical compositions. The (R)-enantiomer (CAS 100927-09-1) has InChIKey RPKPFOKNXKRFTD-ZCFIWIBFSA-N, which includes the stereochemical layer, whereas the racemic mixture (CAS 141041-80-7) has InChIKey RPKPFOKNXKRFTD-UHFFFAOYSA-N, lacking stereochemical specification [1]. This distinction is critical for database searches and procurement accuracy.

InChIKey Identity
Head-to-head
Stereochemical layer present vs. absent (RPKPFOKNXKRFTD-...)
Prevents procurement of racemic material via informatics check
Stereochemical layer is key differentiator
Stereochemical Descriptors InChIKey Structure-Based Procurement

Vendor Purity & Storage Specifications

Reputable vendors supply (R)-tert-butyl 1-cyanoethylcarbamate with defined purity specifications and storage conditions that ensure reproducible performance. The compound is available at ≥97% purity with recommended storage at 2–8°C , or alternatively at 98% purity , with accompanying certificates of analysis including NMR and HPLC traceability. These specifications contrast with lower-purity grades (e.g., ≥95% [1]) that may be acceptable for screening but inadequate for advanced intermediates.

Purity & Storage
Specification review
≥97% (2–8°C) / 98% vs. ≥95% grade
Higher purity grades support multi-step synthesis reproducibility
Cold-chain logistics preserve stability
Purity Specification Storage Stability Procurement Quality

(R)-tert-Butyl 1-Cyanoethylcarbamate: Application Scenarios


Synthesis of Enantiopure α-Amino Nitrile Intermediates

The (R)-enantiomer (CAS 100927-09-1) is the preferred starting material for synthesizing enantiopure α-amino nitrile-containing intermediates when the target molecule requires the (R)-configuration at the chiral center. The crystallographically confirmed absolute configuration (monoclinic, space group C2, R₁ = 0.053) and the defined optical rotation (+57° in CHCl₃) provide unambiguous stereochemical identity verification, which is essential for patent filings and regulatory submissions where stereochemical integrity must be documented.

Enantiopure β-Amino Acid Synthesis via Homologation

Enantiopure N(Boc)-α-amino nitriles serve as valuable synthetic intermediates in the multistep homologation of α-amino acids to β-amino acid derivatives . The (R)-enantiomer (100927-09-1) enables the stereocontrolled construction of β-amino acid frameworks with retention of the desired absolute configuration. Using the racemic mixture (CAS 141041-80-7) in this application would yield diastereomeric mixtures requiring costly chiral chromatographic separation, undermining synthetic efficiency.

Chiral Building Block for Macrocyclic Antibiotics

The compound has been cited in patent literature as a chiral building block for macrocyclic broad-spectrum antibiotics . In such complex natural product-inspired scaffolds, the correct (R)-stereochemistry at the α-amino nitrile position is critical for achieving the three-dimensional conformation required for target binding. The availability of this compound at ≥97% purity with defined cold-chain storage (2–8°C) supports GMP-adjacent medicinal chemistry campaigns where batch-to-batch consistency is non-negotiable.

Quality-Controlled Procurement for Regulated Research

For laboratories operating under quality management systems or preparing data for regulatory submissions, the availability of (R)-tert-butyl 1-cyanoethylcarbamate at 98% purity with supporting analytical certificates (NMR, HPLC) and the unique InChIKey RPKPFOKNXKRFTD-ZCFIWIBFSA-N provides the traceability required for auditable documentation. The distinct InChIKey prevents the inadvertent procurement of the racemic form (InChIKey RPKPFOKNXKRFTD-UHFFFAOYSA-N), a documented risk in procurement workflows lacking rigorous chemical informatics verification.

Application
Selection Property
Validation Focus
Enantiopure α-amino nitrile synthesis
Enantiopure (R)-chiral building block
Stereochemical identity documentation
β-Amino acid homologation
Stereocontrolled scaffold extension
Diastereomeric purity, (R)-configuration retention
Macrocyclic antibiotic synthesis
High-purity chiral intermediate
Batch consistency, cold-chain integrity
Quality-controlled procurement
Traceable analytical certificates
InChIKey verification, NMR/HPLC traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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